3,6-Dimethoxyphenanthrene-9-carboxylic acid
Description
Properties
IUPAC Name |
3,6-dimethoxyphenanthrene-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-11-4-3-10-7-16(17(18)19)13-6-5-12(21-2)9-15(13)14(10)8-11/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACXBJBWZLZERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C=C(C=CC3=C(C=C2C=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxyphenanthrene-9-carboxylic acid typically involves the use of starting materials such as 2-(3,4-dimethoxyphenyl)acetic acid and 4-hydroxybenzaldehyde . The synthetic route may include steps such as esterification, cyclization, and oxidation to achieve the desired phenanthrene structure. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxyphenanthrene-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3,6-Dimethoxyphenanthrene-9-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenanthrene derivatives.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cells.
Medicine: Investigated for its potential therapeutic properties, such as antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxyphenanthrene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 3,6-dimethoxyphenanthrene-9-carboxylic acid but differ in substituents, ring saturation, or functional groups:
Pharmacological and Physicochemical Properties
- Electron-Withdrawing vs. In contrast, the chloro and trifluoromethyl groups in its halogenated analogue increase electrophilicity, favoring covalent binding or metabolic stability .
- Acid Dissociation (pKa) : The free carboxylic acid group (pKa ~4.5–5.0) confers water solubility at physiological pH, whereas esterified derivatives (e.g., methyl phenanthrene-9-carboxylate) are more lipophilic .
- Bioactivity : While 2,3,6-trimethoxyphenanthrene-9-carboxylic acid (NSC627999) has been screened in the NCI60 panel for anticancer activity, this compound lacks reported data, suggesting a gap in current research .
Stability and Reactivity
- Oxidative Stability : The presence of electron-donating methoxy groups in this compound may reduce susceptibility to oxidation compared to 9,10-dioxo derivatives, which are prone to redox cycling .
Biological Activity
3,6-Dimethoxyphenanthrene-9-carboxylic acid is a phenanthrene derivative recognized for its diverse biological activities, particularly in the fields of cancer research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features two methoxy groups at positions 3 and 6, and a carboxylic acid group at position 9 of the phenanthrene backbone. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that this compound exhibits cytotoxicity against various cancer cell lines . It has been studied for its potential to induce apoptosis in tumor cells, thereby inhibiting tumor growth.
- Mechanism of Action : The compound may interfere with cellular processes by inhibiting specific enzymes or pathways involved in cell proliferation and survival. For instance, it has been shown to arrest the cell cycle at the G1/G0 phase in certain cancer models .
Comparative Analysis with Similar Compounds
To better understand its efficacy, a comparison with similar phenanthrene derivatives is essential:
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Anticancer Properties : A study focusing on orchid-derived bioactive substances highlighted the anticancer properties of compounds similar to this compound. It demonstrated significant cytotoxic effects on lung cancer cells (NCI-H446) and breast cancer cells (MCF-7) through apoptosis induction .
- Mechanistic Insights : Research investigating the molecular targets of phenanthrene derivatives revealed that these compounds could modulate various signaling pathways involved in cancer progression. For instance, they may inhibit kinases involved in cell signaling pathways that promote tumor growth.
Safety and Toxicity
The safety profile of this compound is crucial for its potential therapeutic use. Preliminary studies indicate that it exhibits low toxicity levels in mammalian models at therapeutic concentrations. For example, compounds with similar structures displayed no significant cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 3,6-Dimethoxyphenanthrene-9-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of a phenanthrene precursor (e.g., 9,10-Dimethoxyphenanthrene) using acetyl chloride and AlCl₃ as a catalyst . After reaction completion, the product is isolated via extraction (e.g., CH₂Cl₂) and purified through recrystallization. Intermediates like 3,6-Diacetyl derivatives are characterized using UV-vis spectroscopy (λmax ~266 nm, 325 nm) and elemental analysis (C: 74.52%, H: 5.63%) to confirm purity and structure .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, ¹H NMR in DMSO-d₆ can resolve aromatic protons (δ 7.73–8.92 ppm) and carboxylic acid protons (δ 12.60 ppm) . UV-vis spectroscopy (log ε ~4.05–4.06 at 266 and 325 nm) and combustion analysis validate functional groups and molecular composition .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods for volatile reagents (e.g., acetyl chloride), wear PPE (gloves, goggles), and follow protocols from Prudent Practices in the Laboratory (National Academies Press, 2011). Quench AlCl₃ with ice post-reaction to prevent exothermic hazards . Dispose of waste via certified facilities compliant with local regulations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield of this compound?
- Methodological Answer : Variables include:
- Catalyst stoichiometry : Excess AlCl₃ (e.g., 0.33 mol for 120 mL acetyl chloride) enhances acylation efficiency .
- Temperature control : Maintain ≤25°C during AlCl₃ addition to avoid side reactions.
- Purification : Use silica gel chromatography (EtOAc/hexane gradients) to separate acetylated byproducts .
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer :
- Cross-validate with multiple techniques : Compare NMR, IR, and mass spectrometry to confirm structural consistency.
- Check solvent purity : Residual DMSO in NMR samples can shift proton signals .
- Re-examine reaction conditions : Trace moisture during AlCl₃ handling may hydrolyze acetyl groups, altering UV-vis profiles .
Q. What strategies exist for functionalizing the carboxylic acid group in this compound?
- Methodological Answer :
- Esterification : React with methanol/H₂SO₃ to form methyl esters for improved solubility.
- Amidation : Use coupling agents (e.g., DCC/DMAP) to generate bioactive amides for pharmacological studies .
- Metal coordination : Explore chelation with transition metals (e.g., Cu²⁺) for catalytic applications, monitored via FT-IR and X-ray crystallography .
Q. What computational methods predict the reactivity of this compound in nucleophilic/electrophilic reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model HOMO/LUMO orbitals, identifying reactive sites (e.g., carboxy group electrophilicity).
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
